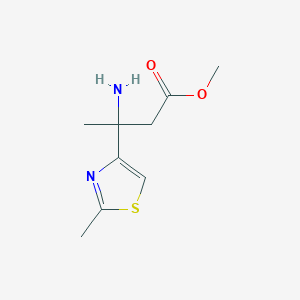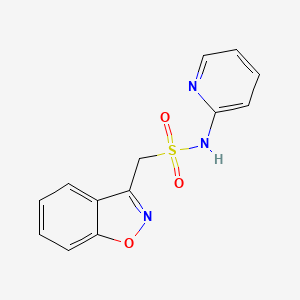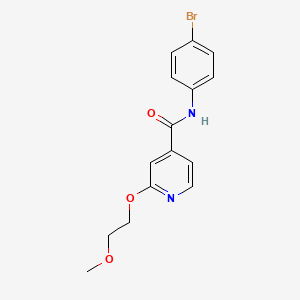![molecular formula C8H18ClNO2 B2983214 [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride CAS No. 2408968-41-0](/img/structure/B2983214.png)
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride: is a chemical compound with significant importance in scientific research. It is known for its versatility and various applications, ranging from drug synthesis to biomedical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles under controlled conditions are employed.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Production of various alcohols.
Substitution: Introduction of functional groups like halides, amines, or hydroxyl groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and receptor functions, leading to various biological effects. The compound’s hydroxymethyl and amino groups play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
- [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol
- Cyclohexylmethanol derivatives
- Aminocyclohexane derivatives
Uniqueness: The presence of both hydroxymethyl and amino groups in [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride makes it unique compared to other similar compounds. This dual functionality allows for diverse chemical reactions and applications, enhancing its versatility in research and industry.
Properties
IUPAC Name |
[4-amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c9-7-1-3-8(5-10,6-11)4-2-7;/h7,10-11H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVXMOIRCVQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

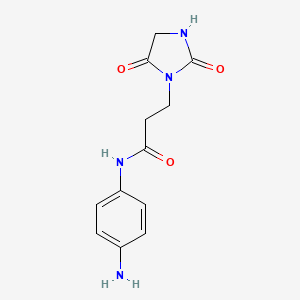
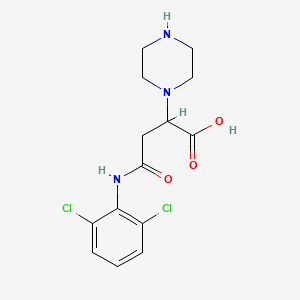
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B2983139.png)

![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)
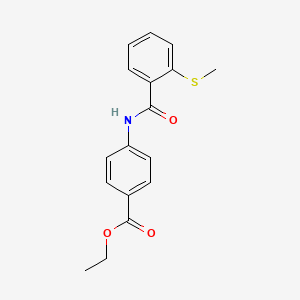
![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)
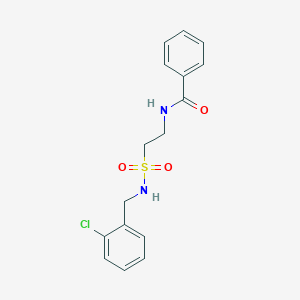
![1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole dihydrochloride](/img/structure/B2983151.png)
